molecular formula C10H8N4O2S B11054719 6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione

6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione

Cat. No.: B11054719
M. Wt: 248.26 g/mol
InChI Key: FLOMPYHKSZQLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE is a heterocyclic compound that features a unique fusion of thiadiazole and quinoxaline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminoquinoxaline with thiadiazole derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

6,9-DIMETHYL-6H,7H,8H,9H-[1,2,5]THIADIAZOLO[3,4-F]QUINOXALINE-7,8-DIONE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8N4O2S

Molecular Weight

248.26 g/mol

IUPAC Name

6,9-dimethyl-[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione

InChI

InChI=1S/C10H8N4O2S/c1-13-6-4-3-5-7(12-17-11-5)8(6)14(2)10(16)9(13)15/h3-4H,1-2H3

InChI Key

FLOMPYHKSZQLKI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=NSN=C3C=C2)N(C(=O)C1=O)C

Origin of Product

United States

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